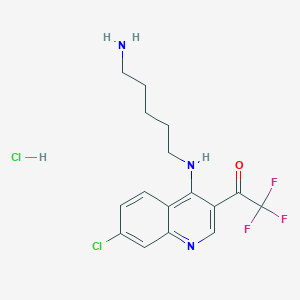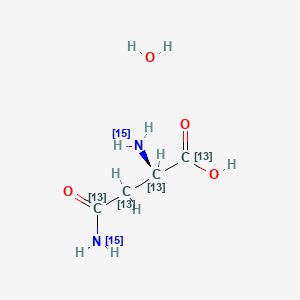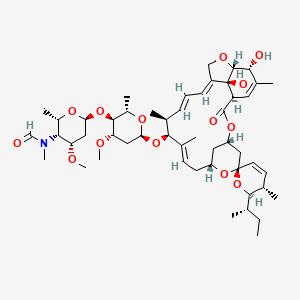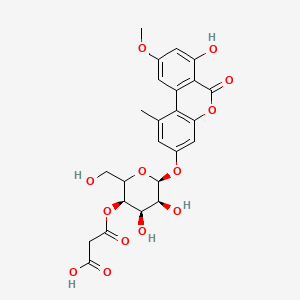
Alternariol-9-methylether-3-beta-D-(4'-malonyl)-glucoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alternariol-9-methylether-3-beta-D-(4’-malonyl)-glucoside is a complex organic compound. It is a derivative of alternariol, a mycotoxin produced by fungi of the genus Alternaria. This compound is of interest due to its potential biological activities and its presence in various food products contaminated by Alternaria species.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Alternariol-9-methylether-3-beta-D-(4’-malonyl)-glucoside typically involves multiple steps, starting from alternariol. The process may include methylation, glycosylation, and malonylation reactions. Each step requires specific reagents and conditions, such as:
Methylation: Using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Glycosylation: Employing a glycosyl donor such as a protected glucose derivative in the presence of a catalyst like silver triflate (AgOTf).
Malonylation: Using malonyl chloride (CH2(COCl)2) in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of such complex compounds is often not feasible due to the intricate and multi-step synthesis required. Instead, extraction from natural sources or biotechnological methods using genetically modified microorganisms might be explored.
化学反应分析
Types of Reactions
Alternariol-9-methylether-3-beta-D-(4’-malonyl)-glucoside can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Employing reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Involving nucleophilic or electrophilic reagents under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenated compounds in the presence of a base or acid catalyst.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
Chemistry: Studying its reactivity and synthesis.
Biology: Investigating its role as a mycotoxin and its effects on living organisms.
Medicine: Exploring its potential therapeutic effects or toxicity.
Industry: Monitoring its presence in food products and developing methods for its detection and removal.
作用机制
The mechanism by which Alternariol-9-methylether-3-beta-D-(4’-malonyl)-glucoside exerts its effects involves its interaction with cellular components. It may inhibit enzymes, disrupt cellular membranes, or interfere with DNA replication. The specific molecular targets and pathways depend on the biological context and require further research.
相似化合物的比较
Similar Compounds
Alternariol: The parent compound, known for its mycotoxic properties.
Alternariol monomethyl ether: A simpler methylated derivative.
Alternariol-3-glucoside: A glycosylated derivative without the malonyl group.
Uniqueness
Alternariol-9-methylether-3-beta-D-(4’-malonyl)-glucoside is unique due to its specific combination of methylation, glycosylation, and malonylation, which may confer distinct biological activities and chemical properties.
属性
分子式 |
C24H24O13 |
|---|---|
分子量 |
520.4 g/mol |
IUPAC 名称 |
3-[(3R,4R,5S,6S)-4,5-dihydroxy-6-(7-hydroxy-9-methoxy-1-methyl-6-oxobenzo[c]chromen-3-yl)oxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-oxopropanoic acid |
InChI |
InChI=1S/C24H24O13/c1-9-3-11(6-14-18(9)12-4-10(33-2)5-13(26)19(12)23(32)35-14)34-24-21(31)20(30)22(15(8-25)36-24)37-17(29)7-16(27)28/h3-6,15,20-22,24-26,30-31H,7-8H2,1-2H3,(H,27,28)/t15?,20-,21+,22+,24-/m1/s1 |
InChI 键 |
DHMROGTYLCDGQS-DOROSJICSA-N |
手性 SMILES |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O[C@H]4[C@H]([C@H]([C@H](C(O4)CO)OC(=O)CC(=O)O)O)O |
规范 SMILES |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)OC4C(C(C(C(O4)CO)OC(=O)CC(=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-butyl-4-methyl-6-oxo-1-[(4-phenylphenyl)methyl]pyrimidin-5-yl]-N,N-dimethylethanethioamide](/img/structure/B13434783.png)
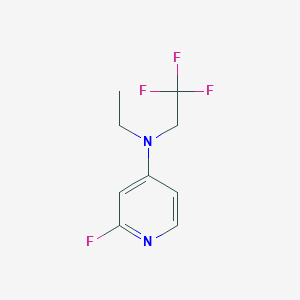

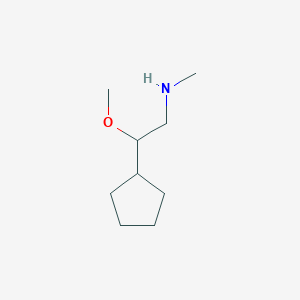
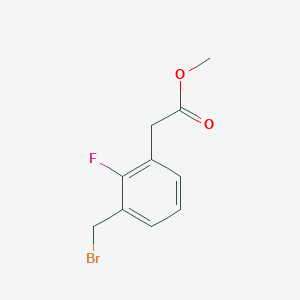
![Methyl Tetrahydro-7-methoxy-9-oxo-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate](/img/structure/B13434818.png)
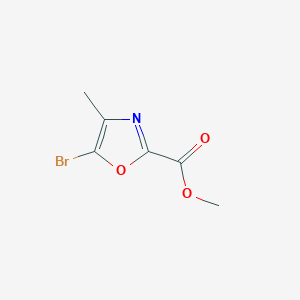
![4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B13434825.png)

